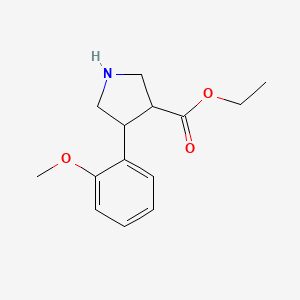

Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Description

Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 2-methoxyphenyl substituent at the 4-position and an ethyl ester group at the 3-position. The 2-methoxy group on the phenyl ring contributes electron-donating effects, which may influence binding affinity and metabolic stability.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-3-18-14(16)12-9-15-8-11(12)10-6-4-5-7-13(10)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3 |

InChI Key |

RUWDGQZVKIHZMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with ethyl 3-aminocrotonate under acidic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.

Reduction: Formation of 4-(2-methoxyphenyl)pyrrolidine-3-methanol.

Substitution: Formation of 4-(2-substituted phenyl)pyrrolidine-3-carboxylate derivatives.

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects: Methoxy Position: 2-Methoxy (target compound) vs. 4-methoxy (Compound 7) alters electronic effects and metabolic pathways.

Ring Size :

- Pyrrolidine (5-membered) vs. piperidine (6-membered) derivatives () exhibit distinct conformational preferences, impacting target binding.

Synthetic Challenges :

- Air-sensitive intermediates (Compound 7) require inert conditions, whereas benzyl-protected analogs () simplify handling.

Applications :

- Fluorinated analogs () highlight the importance of metabolic stability for imaging agents, a consideration for future derivatization of the target compound.

Biological Activity

Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a methoxyphenyl substituent and an ethyl carboxylate group. Its molecular formula is with a molecular weight of approximately 251.29 g/mol. The stereochemistry of the compound, particularly the chiral centers, plays a crucial role in its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against several microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes .

- Antiviral Activity : Preliminary data suggest that it may possess antiviral properties, although further research is needed to confirm these effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance, its anti-inflammatory effects are likely mediated by inhibiting COX enzymes, which play a key role in the synthesis of pro-inflammatory mediators like prostaglandins .

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study reported that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Anti-inflammatory Activity :

- Mechanistic Insights :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Activity Type | MIC/IC50 Values | Notes |

|---|---|---|---|

| This compound | Antimicrobial | MIC: X μg/mL | Effective against Gram-positive and Gram-negative bacteria |

| Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | Anti-inflammatory | IC50: Y μM | Inhibits COX enzymes similar to indomethacin |

| Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | Antiviral | Z μg/mL | Potential antiviral properties under investigation |

Future Directions

Despite promising findings regarding the biological activities of this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in living organisms.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced biological activity.

- Clinical Trials : To evaluate its effectiveness in treating specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.